molecular formula C26H47N B1201195 25-Azacoprostane CAS No. 37106-88-0

25-Azacoprostane

Cat. No.: B1201195
CAS No.: 37106-88-0
M. Wt: 373.7 g/mol
InChI Key: LJQDDVJEZIEHNY-FHNVJLOUSA-N
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Description

25-azacoprostane is an aza-steroid that is 5beta-cholestane in which the carbon at position 25 is replaced by a nitrogen. It inhibits sitosterol-to-cholesterol conversion in Caenorhabditis elegans. It has a role as an EC 1.3.1.72 (Delta(24)-sterol reductase) inhibitor. It is an aza-steroid and a tertiary amine.

Properties

CAS No.

37106-88-0

Molecular Formula

C26H47N

Molecular Weight

373.7 g/mol

IUPAC Name

(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N,N-dimethylpentan-1-amine

InChI

InChI=1S/C26H47N/c1-19(9-8-18-27(4)5)22-13-14-23-21-12-11-20-10-6-7-16-25(20,2)24(21)15-17-26(22,23)3/h19-24H,6-18H2,1-5H3/t19-,20+,21+,22-,23+,24+,25+,26-/m1/s1

InChI Key

LJQDDVJEZIEHNY-FHNVJLOUSA-N

Isomeric SMILES

C[C@H](CCCN(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C

SMILES

CC(CCCN(C)C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Canonical SMILES

CC(CCCN(C)C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Synonyms

25-azacoprostane
ASA-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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